Bienvenue dans la boutique en ligne BenchChem!

NKH477

Solubility Formulation Bioavailability

NKH477 is the definitive water-soluble adenylate cyclase activator for in vivo cardiac and pulmonary pharmacology. Engineered to overcome forskolin's poor solubility, it delivers 1.87-fold greater potency at cardiac type V AC and enables reliable intravenous dosing without organic co-solvents. Its validated efficacy in acute heart failure models—demonstrating 83.3% patient improvement rate and superior A-V coupling versus dobutamine (52% vs. 47% Ea/Emax reduction)—makes it irreplaceable for translational cardiovascular research. Select NKH477 for reproducible, physiologically relevant cAMP pathway activation.

Molecular Formula C27H44ClNO8
Molecular Weight 546.1 g/mol
CAS No. 138605-00-2
Cat. No. B1669296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNKH477
CAS138605-00-2
SynonymsColeonol
colforsin
Forskolin
N,N-dimethyl-beta-alanine-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho(2,1-b)pyran-6-yl ester HCl
NKH 477
NKH-477
NKH477
Molecular FormulaC27H44ClNO8
Molecular Weight546.1 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C.Cl
InChIInChI=1S/C27H43NO8.ClH/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24;/h10,17,20-22,30,33H,1,11-15H2,2-9H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1
InChIKeyVIRRLEDAYYYTOD-YHEOSNBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NKH477 (Colforsin Daropate) CAS 138605-00-2: A Water-Soluble Forskolin Analog for Adenylate Cyclase Activation


NKH477 (Colforsin Daropate Hydrochloride) is a synthetic, water-soluble derivative of the natural diterpene forskolin [1]. It functions as a direct activator of adenylate cyclase (AC), thereby increasing intracellular cyclic AMP (cAMP) levels [2]. This compound is distinguished from its parent molecule, forskolin, by its enhanced aqueous solubility and a demonstrated selectivity profile for specific AC isoforms, particularly the cardiac type V isoform . These properties underpin its utility as a pharmacological tool and a therapeutic agent, notably for acute heart failure where it acts as an inodilator [2].

Why NKH477 Cannot Be Substituted by Generic Forskolin: Key Differentiators for Scientific Procurement


Forskolin, the parent compound, is a potent AC activator but suffers from poor water solubility, limiting its utility in aqueous biological assays and precluding intravenous administration without specialized formulation . NKH477 was specifically engineered to overcome this critical limitation, achieving solubility several orders of magnitude greater than forskolin . More importantly, NKH477 exhibits a distinct and quantifiable selectivity profile for adenylate cyclase isoforms, particularly a ~1.87-fold greater potency for the cardiac type V isoform compared to forskolin, while maintaining similar potency at other isoforms [1]. This combination of enhanced solubility and targeted isoform selectivity means that substituting NKH477 with generic forskolin would compromise experimental reproducibility, alter pharmacological outcomes, and introduce confounding variables related to solubility and off-target AC activation. The quantitative evidence detailed below establishes the specific, measurable advantages of NKH477 over its closest analogs.

Quantitative Comparative Evidence: NKH477 vs. Analogs and Alternatives in Key Performance Metrics


NKH477 vs. Forskolin: Quantified Enhancement in Aqueous Solubility

NKH477 exhibits a dramatically improved water solubility compared to its parent compound, forskolin. This is a critical differentiator for experimental design and potential therapeutic application. While forskolin is sparingly soluble, NKH477 can be dissolved in water to concentrations of at least 25 mM , with some sources reporting up to 40 mM . This represents an increase in solubility of several orders of magnitude, enabling reliable preparation of aqueous stock solutions and in vivo dosing without the use of potentially confounding organic solvents .

Solubility Formulation Bioavailability

NKH477 vs. Forskolin and DMAPD: Superior Potency and Isoform Selectivity for Cardiac Type V Adenylyl Cyclase

NKH477 demonstrates a quantifiable and therapeutically relevant selectivity for the cardiac type V isoform of adenylyl cyclase (AC). In direct comparative assays using insect cell membranes overexpressing specific AC isoforms, NKH477 stimulated type V AC 1.87 ± 0.02-fold more potently than forskolin [1]. In contrast, its potency at type II (1.04 ± 0.02-fold) and type III (0.89 ± 0.03-fold) ACs was similar to that of forskolin. This selectivity profile was also superior to that of another forskolin derivative, DMAPD, which stimulated type V AC only 1.39 ± 0.02-fold more potently than forskolin [1]. Furthermore, in HEK293 cells stably overexpressing type V AC, NKH477 increased cAMP accumulation 1.57 ± 0.13-fold more than forskolin [1].

Adenylyl Cyclase Isoform Selectivity Cardiac Pharmacology

NKH477 vs. Placebo: Demonstrated Hemodynamic Improvement in Acute Heart Failure Patients

The clinical efficacy of NKH477 in acute heart failure has been validated in placebo-controlled trials. In a multicenter, double-blind, two-stage study, NKH477 (0.5 μg/kg/min i.v. for 30 minutes) resulted in a 70.4% improvement rate in hemodynamic and subjective/objective conditions as judged by attending physicians, compared to a 26.7% improvement rate in the placebo (low-dose) group (p<0.01) [1]. In the second stage, with continued 1-hour infusion, the improvement was 83.3% for NKH477 versus 8.3% for placebo (p<0.01) [1]. A separate dose-finding trial showed that NKH477 at 0.5 μg/kg/min increased cardiac index (CI) and decreased pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance (SVR) in patients with severe heart failure [2].

Acute Heart Failure Inodilator Clinical Trial Hemodynamics

NKH477 vs. Aminophylline and Isoproterenol: Quantified Bronchodilator Potency and Selectivity

NKH477 demonstrates potent bronchodilator activity that is quantitatively distinct from other clinical agents. In an in vivo guinea pig model of leukotriene D4-induced bronchoconstriction, the bronchodilator effect of intravenously administered NKH477 was 1500 times more potent than that of aminophylline and 17 times less potent than that of isoproterenol [1]. Furthermore, the selectivity of NKH477 for bronchodilation relative to its chronotropic effect (increased heart rate) was 15 times higher than that of isoproterenol and similar to aminophylline [1]. In vitro, NKH477 relaxes guinea pig tracheal smooth muscle precontracted with histamine with an EC50 value of 32.6 nM .

Bronchodilation Pulmonary Pharmacology Selectivity

NKH477 vs. Dobutamine: Improved Arterial-Ventricular Coupling in Left Ventricular Dysfunction

In a clinical study of patients with left ventricular (LV) systolic dysfunction, NKH477 (0.5 μg/kg/min i.v.) was compared to dobutamine (3 μg/kg/min i.v.) for its effects on arterial-ventricular coupling and mechanical energy transduction [1]. While both agents increased the LV contractility index (Emax) to a similar extent, only NKH477 decreased effective arterial elastance (Ea). Consequently, the improvement in A-V coupling (measured by the Ea/Emax ratio) was significantly greater with NKH477 (a 52% decrease) than with dobutamine (a 47% decrease; p < 0.05). Similarly, the increase in the ratio of stroke work to pressure-volume area (SW/PVA), an index of mechanical efficiency, was also significantly greater with NKH477 (28% increase) than with dobutamine (21% increase; p < 0.05) [1].

Inotrope Vasodilator Ventricular-Arterial Coupling Heart Failure

NKH477 vs. Untreated Controls: Antiproliferative Activity in Cancer Cell Lines

NKH477 demonstrates significant antiproliferative activity across a diverse panel of human cancer cell lines. Treatment with NKH477 (100 μM for 48 hours) resulted in >70% inhibition of proliferation in all cell lines tested, which included MCF7 (breast), HT29 (colon), A431 (epidermoid), WiDr (colon), RKO (colon), A375 (melanoma), H630 (colon), Du145 (prostate), SW480 (colon), and SW620 (colon) [1]. This effect was attributed to a dose-dependent induction of apoptosis and G1 cell cycle arrest [1]. The study further noted that the observed antiproliferative effects are likely mediated through the adenylyl cyclase-V isoform, for which NKH477 is more selective [1].

Antiproliferative Apoptosis Cancer cAMP

Optimal Scientific and Industrial Applications for NKH477 Based on Quantified Differentiation


Cardiovascular Research: Investigating Inotropy and Vasodilation Independent of Beta-Adrenergic Signaling

NKH477 is the compound of choice for studies of myocardial contractility and vascular tone where the goal is to directly activate adenylyl cyclase without engaging β-adrenergic receptors. Its demonstrated 1.87-fold greater potency for cardiac type V AC over forskolin [1] and its ability to improve A-V coupling to a greater extent than dobutamine (52% vs. 47% reduction in Ea/Emax) [2] make it a superior tool for dissecting cAMP-dependent pathways in heart failure models, especially those characterized by β-adrenoceptor downregulation [1].

In Vivo Pharmacology: Enabling Aqueous Dosing for Intravenous and Oral Administration Studies

For any in vivo experiment requiring reliable systemic delivery of an adenylate cyclase activator, NKH477 is the required reagent over forskolin. Its high water solubility (≥25 mM) enables the preparation of precise, stable intravenous infusions and oral dosing solutions without the confounding variables of organic solvents or complex cyclodextrin formulations required for forskolin . This property is critical for studies on hemodynamics, as validated by its clinical trial efficacy where i.v. NKH477 produced an 83.3% patient improvement rate [3].

Pulmonary Pharmacology: Modeling cAMP-Mediated Bronchodilation with Improved Selectivity

Researchers studying airway smooth muscle relaxation and cAMP signaling in the lung should select NKH477 for its unique combination of potency and selectivity. The compound's EC50 of 32.6 nM for relaxing tracheal smooth muscle and its 15-fold higher selectivity for bronchodilation over heart rate increase compared to isoproterenol [4] provide a well-characterized pharmacological profile. This makes it an ideal standard for investigating cAMP-mediated bronchodilation and for screening novel bronchodilator candidates.

Cancer Biology: Probing cAMP-Dependent Anti-Proliferative and Pro-Apoptotic Mechanisms

Given its ability to induce >70% inhibition of proliferation and apoptosis across a broad panel of cancer cell lines [5], NKH477 is a valuable molecular probe for investigating the role of cAMP and adenylyl cyclase isoforms, particularly type V, in cancer cell cycle regulation and death. Its oral activity [6] further supports its use in preclinical oncology models to evaluate the therapeutic potential of targeting AC in various malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NKH477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.